Fladrafinil

Übersicht

Beschreibung

CRL-40,941, auch bekannt als Fladrafinil oder Fluorafinil, ist eine synthetische eugeroische Verbindung, die eng mit Adrafinil und Modafinil verwandt ist. Es ist bekannt für seine wachstumsfördernden Eigenschaften und es wurde festgestellt, dass es bei Tieren antiaggressive Wirkungen erzeugt, die Adrafinil nicht erzeugt. CRL-40,941 soll 3–4 Mal potenter als Adrafinil sein .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

CRL-40,941 wird durch eine Reihe chemischer Reaktionen synthetisiert, die von Adrafinil ausgehen. Dies geschieht durch eine Halogenierungsreaktion unter Verwendung von Fluorierungsmitteln unter kontrollierten Bedingungen .

Industrielle Produktionsmethoden

Die industrielle Produktion von CRL-40,941 beinhaltet die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst strenge Reinigungsschritte wie Umkristallisation und Chromatographie, um Verunreinigungen zu entfernen und das Endprodukt in reiner Form zu erhalten .

Wissenschaftliche Forschungsanwendungen

CRL-40,941 has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

Biology: Studied for its effects on neurotransmitter systems and its potential as a cognitive enhancer.

Medicine: Investigated for its wakefulness-promoting properties and potential use in treating sleep disorders such as narcolepsy and sleep apnea.

Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery

Wirkmechanismus

Fladrafinil, also known as CRL-40941, is a eugeroic and nootropic agent that has gained attention for its potential to enhance cognitive function and wakefulness . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

This compound’s primary mechanism of action works by enhancing the release of dopamine and norepinephrine . These neurotransmitters play a crucial role in regulating mood, focus, and wakefulness .

Mode of Action

It also increases the levels of norepinephrine in the brain . As a result, this compound improves working memory, concentration, attention span, motivation, mood, and overall cognitive function .

Biochemical Pathways

This compound influences several key biochemical processes in the brain. It modulates the levels of neurotransmitters such as dopamine, norepinephrine, and histamine, which are involved in regulating wakefulness, attention, and cognitive function .

Pharmacokinetics

This compound is a prodrug , meaning it converts into modafinil within your body . The benefits of using this compound over alternatives like modafinil include a broader range of cognitive enhancements without some pesky limitations . .

Result of Action

The molecular and cellular effects of this compound’s action result in enhanced cognitive function. It has been shown to increase levels of dopamine, norepinephrine, and histamine, which play crucial roles in regulating wakefulness, attention, and memory . Additionally, this compound has been reported to modulate GABA levels, potentially contributing to its anti-aggressive and mood-enhancing properties .

Action Environment

Biochemische Analyse

Biochemical Properties

Fladrafinil has been shown to influence several key biochemical processes in the brain . It modulates the levels of neurotransmitters such as dopamine, norepinephrine, and histamine, which are involved in regulating wakefulness, attention, and cognitive function .

Cellular Effects

This compound is believed to enhance cognitive function through its effects on key neurotransmitter systems in the brain . It has been shown to increase levels of dopamine, norepinephrine, and histamine, which play crucial roles in regulating wakefulness, attention, and memory . Additionally, this compound has been reported to modulate GABA levels, potentially contributing to its anti-aggressive and mood-enhancing properties .

Molecular Mechanism

This compound’s primary mechanism of action works by enhancing the release of dopamine and norepinephrine . These neurotransmitters play a crucial role in regulating mood, focus, and wakefulness . With a little boost from this compound, you’re going to feel more alert and on top of your cognitive game .

Temporal Effects in Laboratory Settings

This property makes it a better choice for those needing a more prolonged boost of their ability to concentrate throughout the day or night .

Metabolic Pathways

This compound is metabolized into modafinil, which primarily acts as a wakefulness-promoting agent . This metabolic pathway is more streamlined compared to similar compounds, potentially contributing to this compound’s enhanced potency and better side effect profile .

Transport and Distribution

As a prodrug, this compound is metabolized into modafinil in the body , suggesting that its transport and distribution may be similar to that of modafinil.

Subcellular Localization

Given that it is a prodrug metabolized into modafinil in the body , it is likely that its subcellular localization would be similar to that of modafinil.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

CRL-40,941 is synthesized through a series of chemical reactions starting from adrafinilThis is achieved through a halogenation reaction using fluorinating agents under controlled conditions .

Industrial Production Methods

Industrial production of CRL-40,941 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to remove impurities and obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Arten von Reaktionen

CRL-40,941 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Sulfoxidgruppe kann unter starken Oxidationsbedingungen zu Sulfon oxidiert werden.

Reduktion: Die Sulfoxidgruppe kann mit Reduktionsmitteln zu Sulfid reduziert werden.

Substitution: Die Fluoratome können an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder Persäuren werden üblicherweise als Oxidationsmittel verwendet.

Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid sind typische Reduktionsmittel.

Substitution: Nukleophile wie Amine oder Thiole können für Substitutionsreaktionen verwendet werden.

Hauptprodukte gebildet

Oxidation: Bildung von Sulfonderivaten.

Reduktion: Bildung von Sulfidderivaten.

Substitution: Bildung von substituierten Derivaten mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

CRL-40,941 hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Reagenz in der organischen Synthese und als Referenzstandard in der analytischen Chemie verwendet.

Biologie: Wird auf seine Auswirkungen auf Neurotransmittersysteme und sein Potenzial als kognitiver Enhancer untersucht.

Medizin: Wird auf seine wachstumsfördernden Eigenschaften und seine potenzielle Verwendung bei der Behandlung von Schlafstörungen wie Narkolepsie und Schlafapnoe untersucht.

Industrie: Wird bei der Entwicklung neuer Arzneimittel und als Forschungswerkzeug in der Arzneimittelforschung eingesetzt

Wirkmechanismus

CRL-40,941 entfaltet seine Wirkung durch Modulation wichtiger Neurotransmittersysteme im Gehirn. Es erhöht die Spiegel von Dopamin, Noradrenalin und Histamin, die eine entscheidende Rolle bei der Regulierung von Wachheit, Aufmerksamkeit und Gedächtnis spielen. Darüber hinaus wurde berichtet, dass es die Gamma-Aminobuttersäure-Spiegel moduliert, was möglicherweise zu seinen antiaggressiven und stimmungsaufhellenden Eigenschaften beiträgt .

Vergleich Mit ähnlichen Verbindungen

CRL-40,941 ist eng verwandt mit anderen eugeroischen Verbindungen wie Adrafinil und Modafinil. Im Vergleich zu Adrafinil ist CRL-40,941 potenter und erzeugt antiaggressive Wirkungen, die Adrafinil nicht zeigt. Modafinil hingegen ist ein bekanntes wachstumsförderndes Mittel, aber es fehlen die antiaggressiven Eigenschaften von CRL-40,941 .

Liste ähnlicher Verbindungen

- Adrafinil

- Modafinil

- CRL-40,940

- Fluorenol

- CE-123

Eigenschaften

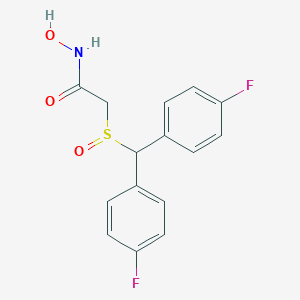

IUPAC Name |

2-[bis(4-fluorophenyl)methylsulfinyl]-N-hydroxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F2NO3S/c16-12-5-1-10(2-6-12)15(22(21)9-14(19)18-20)11-3-7-13(17)8-4-11/h1-8,15,20H,9H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKGUUSVYPXTWMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)S(=O)CC(=O)NO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40536590 | |

| Record name | 2-[[Bis(4-fluorophenyl)methyl]sulfinyl]-N-hydroxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40536590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90212-80-9 | |

| Record name | 2-[[Bis(4-fluorophenyl)methyl]sulfinyl]-N-hydroxyacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90212-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fladrafinil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090212809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[[Bis(4-fluorophenyl)methyl]sulfinyl]-N-hydroxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40536590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLADRAFINIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RT6X0M01F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

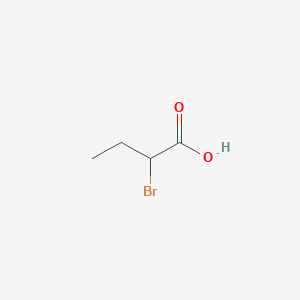

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Are there any documented cases of Fladrafinil overdose, and what information is available regarding its potential risks?

A2: While the provided research does not delve into the specific mechanisms of this compound overdose, a documented case report highlights an instance of combined this compound and f-phenibut overdose. [] This underscores the importance of treating these substances with caution and acknowledging the potential risks associated with their use. Further research is crucial to establish clear safety profiles and understand the potential long-term effects of this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(Benzoylsulfanyl)propanoyl]glycine](/img/structure/B104375.png)